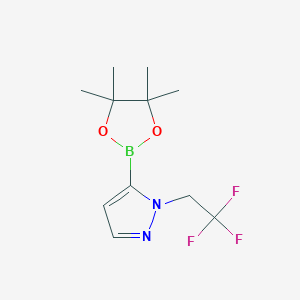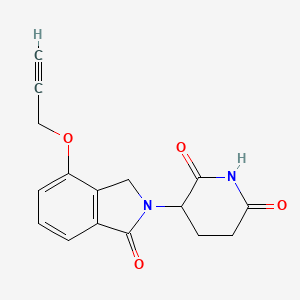
1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ブロモ-3-メチルフェニル)-3-(3,5-ジクロロフェニル)-4,4,4-トリフルオロ-2-ブテン-1-オンは、カルコン類に属する有機化合物です。カルコン類は、3つの炭素のα,β-不飽和カルボニル系によって結合された2つのフェニル環を持つ芳香族ケトンです。この化合物は、ブロモ、メチル、ジクロロ、トリフルオロメチル基の存在を特徴とし、これらはその化学的性質と反応性に大きな影響を与える可能性があります。
2. 製法
合成経路と反応条件
1-(4-ブロモ-3-メチルフェニル)-3-(3,5-ジクロロフェニル)-4,4,4-トリフルオロ-2-ブテン-1-オンの合成は、通常、クライゼン・シュミット縮合反応を伴います。この反応は、水酸化ナトリウムまたは水酸化カリウムなどの塩基の存在下で、芳香族アルデヒドと芳香族ケトンとの間で行われます。反応条件は通常、以下を含みます。
- 溶媒: エタノールまたはメタノール
- 温度: 室温から還流
- 反応時間: 数時間から一晩
工業生産方法
工業的な環境では、この化合物の合成は、収率と純度を高めるために最適化された反応条件を伴う可能性があります。これには、連続フロー反応器の使用、高純度の試薬、再結晶やクロマトグラフィーなどの高度な精製技術が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-2-buten-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, higher purity reagents, and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
1-(4-ブロモ-3-メチルフェニル)-3-(3,5-ジクロロフェニル)-4,4,4-トリフルオロ-2-ブテン-1-オンは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するエポキシドまたはカルボン酸を生成するために酸化することができます。
還元: 還元反応は、α,β-不飽和カルボニル系を飽和ケトンまたはアルコールに変換することができます。
置換: ハロゲン原子(ブロモとクロロ)は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどの試薬。
還元: 水素化ホウ素ナトリウム (NaBH4) または水素化リチウムアルミニウム (LiAlH4) などの試薬。
置換: メトキシドナトリウム (NaOMe) またはtert-ブトキシドカリウム (KOtBu) などの試薬。
生成される主な生成物
エポキシド: 二重結合の酸化によって形成されます。
アルコール: カルボニル基の還元によって形成されます。
置換誘導体: ハロゲン原子の求核置換によって形成されます。
4. 科学研究への応用
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性を研究されています。
医学: 潜在的な治療効果と創薬のためのリード化合物として調査されています。
工業: 新素材の開発や特殊化学品の合成のための前駆体として使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
1-(4-ブロモ-3-メチルフェニル)-3-(3,5-ジクロロフェニル)-4,4,4-トリフルオロ-2-ブテン-1-オンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用して、生化学経路の調節につながる可能性があります。ハロゲンとトリフルオロメチル基の存在は、これらの標的に対する結合親和性と特異性を高める可能性があります。
6. 類似の化合物との比較
類似の化合物
1-(4-ブロモ-3-メチルフェニル)-3-フェニル-2-プロペン-1-オン: ジクロロ基とトリフルオロメチル基がありません。
1-(4-クロロ-3-メチルフェニル)-3-(3,5-ジクロロフェニル)-2-プロペン-1-オン: トリフルオロメチル基がありません。
1-(4-ブロモ-3-メチルフェニル)-3-(3,5-ジクロロフェニル)-2-プロペン-1-オン: トリフルオロメチル基がありません。
独自性
1-(4-ブロモ-3-メチルフェニル)-3-(3,5-ジクロロフェニル)-4,4,4-トリフルオロ-2-ブテン-1-オンに含まれるブロモ、メチル、ジクロロ、トリフルオロメチル基は、他の類似の化合物と比較してユニークな特性をもたらします。これらの置換基は、その化学反応性、生物活性、物理的性質に大きな影響を与える可能性があり、さまざまな研究用途に適した貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1-(4-Bromo-3-methylphenyl)-3-phenyl-2-propen-1-one: Lacks the dichloro and trifluoromethyl groups.
1-(4-Chloro-3-methylphenyl)-3-(3,5-dichlorophenyl)-2-propen-1-one: Lacks the trifluoromethyl group.
1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-2-propen-1-one: Lacks the trifluoromethyl group.
Uniqueness
The presence of bromine, methyl, dichloro, and trifluoromethyl groups in 1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-2-buten-1-one makes it unique compared to other similar compounds. These substituents can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research applications.
特性
分子式 |
C17H10BrCl2F3O |
|---|---|
分子量 |
438.1 g/mol |
IUPAC名 |
1-(4-bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluorobut-2-en-1-one |
InChI |
InChI=1S/C17H10BrCl2F3O/c1-9-4-10(2-3-15(9)18)16(24)8-14(17(21,22)23)11-5-12(19)7-13(20)6-11/h2-8H,1H3 |
InChIキー |
XRLMWBNXKABBKG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)C=C(C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


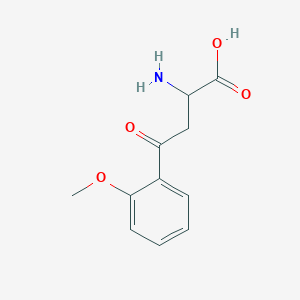
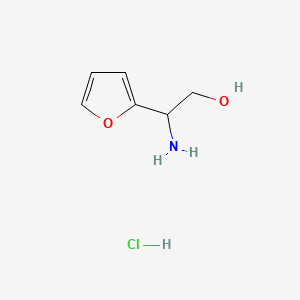
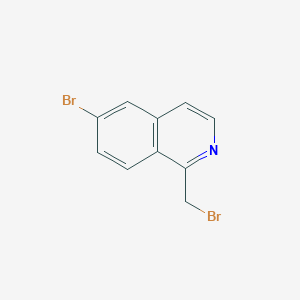

![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)
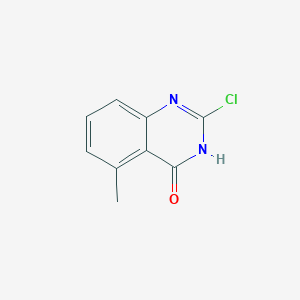
![3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B12504790.png)
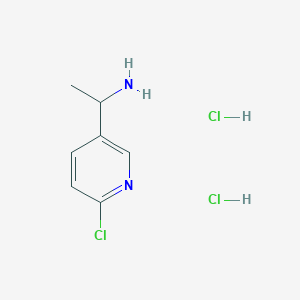
![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
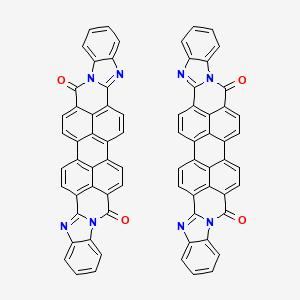
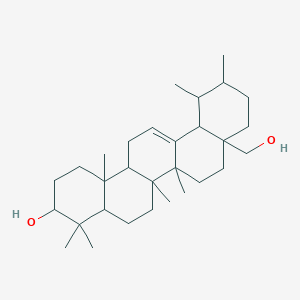
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
